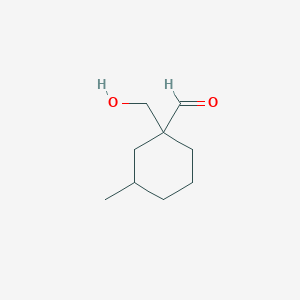
1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a hydroxymethyl group and a carbaldehyde group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the hydroxymethylation of 3-methylcyclohexanone followed by oxidation to introduce the carbaldehyde group. The reaction typically uses formaldehyde as the hydroxymethylating agent and a suitable oxidizing agent such as pyridinium chlorochromate (PCC) for the oxidation step.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reactions, and advanced purification techniques like distillation and crystallization are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 1-(Carboxymethyl)-3-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(Hydroxymethyl)-3-methylcyclohexane-1-methanol.
Substitution: 1-(Alkoxymethyl)-3-methylcyclohexane-1-carbaldehyde.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carbaldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde
- 1-(Hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde
- 1-(Hydroxymethyl)-3-ethylcyclohexane-1-carbaldehyde
Comparison: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde is unique due to the specific positioning of the hydroxymethyl and carbaldehyde groups on the cyclohexane ring. This unique structure influences its reactivity and interaction with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8-3-2-4-9(5-8,6-10)7-11/h6,8,11H,2-5,7H2,1H3 |
Clave InChI |
XULIBZVYXLIBCN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


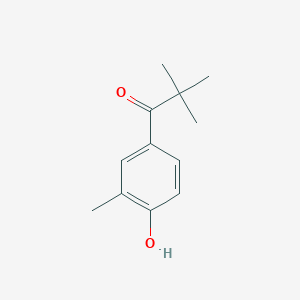
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide](/img/structure/B13318229.png)
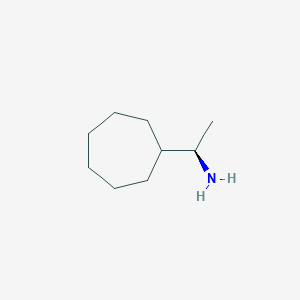
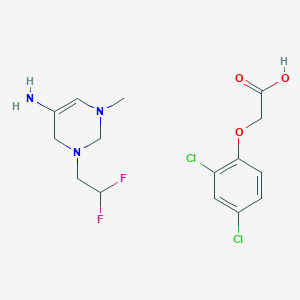
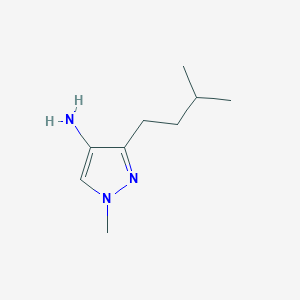
![[4-(Pentyloxy)phenyl]methanesulfonyl chloride](/img/structure/B13318246.png)
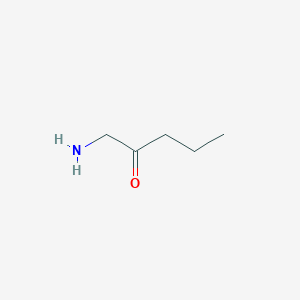
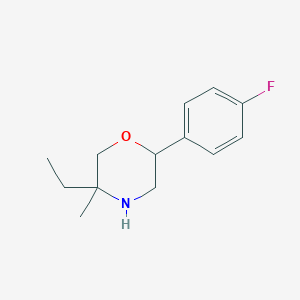
![2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B13318275.png)
![4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13318279.png)


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
amine](/img/structure/B13318302.png)
